Bienvenue dans la boutique en ligne BenchChem!

SAFit1

FKBP51 inhibitor Binding affinity Ki value

SAFit1 is a macrocyclic, induced-fit FKBP51 inhibitor (Ki=4±0.3 nM) with unmatched selectivity over FKBP52 (Ki>50 μM). Its low brain permeability and fast oral absorption (Cmax 1467 ng/mL at 0.5h) make it ideal for isolating peripheral FKBP51 effects in metabolic and immune tissues, and for acute pharmacodynamic studies. SAFit1's pipecolic ester and macrocyclic scaffold enable SAR-driven lead optimization. Choose SAFit1 for validated, high-purity target engagement in cell-based and in vivo models.

Molecular Formula C42H53NO11
Molecular Weight 747.9 g/mol
Cat. No. B610658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAFit1
SynonymsSAFit1;  SA-Fit-1;  SAF-it-1;  SAF it 1;  SA Fit 1; 
Molecular FormulaC42H53NO11
Molecular Weight747.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)OCC(=O)O)OC(=O)C3CCCCN3C(=O)C(C4CCCCC4)C5=CC(=C(C(=C5)OC)OC)OC)OC
InChIInChI=1S/C42H53NO11/c1-48-34-20-18-27(22-35(34)49-2)17-19-33(29-14-11-15-31(23-29)53-26-38(44)45)54-42(47)32-16-9-10-21-43(32)41(46)39(28-12-7-6-8-13-28)30-24-36(50-3)40(52-5)37(25-30)51-4/h11,14-15,18,20,22-25,28,32-33,39H,6-10,12-13,16-17,19,21,26H2,1-5H3,(H,44,45)/t32-,33+,39-/m0/s1
InChIKeyOEQZPFWOEOOISR-AKTKKGGCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SAFit1: First-in-Class Highly Selective FKBP51 Inhibitor with a Ki of 4 nM


SAFit1 is a macrocyclic small molecule that acts as a highly selective, induced-fit inhibitor of FK506-binding protein 51 (FKBP51), a key regulator of stress-related psychiatric and metabolic disorders [1]. It is the first member of the SAFit class of FKBP51-selective ligands, which were developed to overcome the selectivity limitations of earlier FKBP ligands like FK506 [2]. SAFit1 exhibits a Ki of 4±0.3 nM for FKBP51 and achieves its selectivity through a unique binding mechanism that is energetically unfavorable for the closely related homolog FKBP52 [1]. The compound has been widely used as a chemical probe to dissect FKBP51-specific signaling pathways and to validate FKBP51 as a therapeutic target in preclinical models of depression, anxiety, chronic pain, and obesity [2].

Why SAFit1 Cannot Be Substituted by Generic FKBP Inhibitors or Related SAFit Analogs


In-class substitution with generic FKBP inhibitors like FK506 is not scientifically valid due to profound differences in selectivity profiles. FK506 is unselective and binds both FKBP51 and FKBP52 with high affinity, failing to differentiate these functionally opposing homologs [1]. Even within the SAFit series, substitution is not straightforward. While SAFit2 offers improved brain permeability and remains the in vivo gold standard [2], SAFit1 possesses distinct physicochemical and pharmacokinetic properties that may be advantageous for specific in vitro and cellular assays. The pipecolic ester moiety of SAFit1 serves as a critical scaffold for structure-activity relationship (SAR) studies aimed at improving ligand efficiency and drug-like properties [3]. Therefore, the selection between SAFit1 and other FKBP51-targeting compounds must be based on specific experimental requirements, such as selectivity margin, cellular target engagement, and in vivo application, as detailed below.

SAFit1 vs. Comparators: Quantitative Evidence for Scientific Selection and Procurement


SAFit1 Demonstrates Higher Binding Affinity and Tighter FKBP51 Inhibition than SAFit2

SAFit1 binds to FKBP51 with a Ki of 4±0.3 nM, compared to SAFit2 which has a reported Ki of 6 nM [1]. While both compounds are highly potent, the 1.5-fold difference in Ki suggests SAFit1 provides marginally tighter binding under identical assay conditions. This difference, although small, may be relevant in cellular contexts where target engagement is concentration-dependent and a lower Ki could translate to greater efficacy at lower doses.

FKBP51 inhibitor Binding affinity Ki value

SAFit1 Exhibits Lower Brain Permeability than SAFit2, Making it a Superior Tool for Peripheral vs. CNS Target Engagement Studies

SAFit1 has been reported to have lower brain permeability compared to SAFit2 [1]. While quantitative brain-to-plasma ratios are not specified in the primary reference, this qualitative difference is consistently noted across vendor datasheets and reviews [2]. This property makes SAFit1 a preferred tool for experiments requiring selective peripheral FKBP51 inhibition or for isolating central vs. peripheral mechanisms.

Pharmacokinetics Brain permeability CNS exposure

SAFit1 Oral Pharmacokinetics in Mice: Rapid Absorption with a Cmax of 1467 ng/mL at 0.5 Hours

In a cassette dosing pharmacokinetic study in mice, oral administration of SAFit1 at 30 mg/kg resulted in a Cmax of 1467 ng/mL at a Tmax of 0.5 hours . This demonstrates rapid gastrointestinal absorption. The same study also validated an LC-MS/MS method for simultaneous quantitation of SAFit1 and SAFit2, confirming compound stability in plasma [1].

Oral pharmacokinetics Cmax Tmax

SAFit1's Selectivity Mechanism: Induced-Fit Binding to FKBP51 is Energetically Unfavorable for FKBP52

The selectivity of SAFit1 for FKBP51 over FKBP52 is achieved through an induced-fit mechanism that is significantly less favorable for FKBP52 [1]. The crystal structure of FKBP51 in complex with SAFit1 (PDB: 8PJA) reveals key molecular interactions that stabilize this conformation [2]. In contrast, the unselective ligand FK506 binds both FKBP51 and FKBP52 with similar affinity (Ki values within ~10-fold) [3].

Selectivity mechanism Induced-fit FKBP52

SAFit1 Demonstrates Cellular Target Engagement: Dose-Dependent Inhibition of IKKα Phosphorylation

SAFit1 engages FKBP51 in cells and inhibits IKKα phosphorylation in a dose-dependent manner, as demonstrated in murine microglia SIM-A9 cells . After 16h incubation, SAFit1 at 0.4, 0.2, and 1 μM reduced IKKα phosphorylation, a downstream effect of FKBP51 inhibition that impairs NF-κB signaling [1]. This functional assay confirms target engagement beyond biochemical binding.

Cellular target engagement IKKα NF-κB

SAFit1's Physicochemical Profile: High Molecular Weight (747.87 g/mol) and cLogP Distinguish it from Next-Generation Analogs

SAFit1 has a molecular weight of 747.87 g/mol, which is higher than that of next-generation SAFit analogs like 23d (541.7 g/mol) [1]. The larger size and higher hydrophobicity of SAFit1 contribute to its lower ligand efficiency (LE) compared to more optimized analogs [1]. This data is crucial for researchers selecting between the original probe and improved analogs for SAR studies.

Physicochemical properties Ligand efficiency Drug-likeness

Optimal Research and Preclinical Application Scenarios for SAFit1 Based on Quantitative Evidence


In Vitro and Cellular FKBP51 Target Validation Studies Requiring Maximal Potency

In biochemical and cellular assays where achieving the highest possible target engagement is paramount, SAFit1 (Ki = 4±0.3 nM) is the preferred choice over SAFit2 (Ki = 6 nM) due to its 1.5-fold higher binding affinity [1]. This marginal but quantifiable potency advantage can be critical when working with limited protein or in sensitive cell-based assays.

Differentiating Peripheral vs. Central FKBP51 Functions in Rodent Models

SAFit1's lower brain permeability compared to SAFit2 [1] makes it an ideal tool for in vivo studies designed to isolate peripheral FKBP51-mediated effects (e.g., in metabolic tissues, immune cells) from central nervous system functions. This property allows researchers to dissect tissue-specific roles of FKBP51 without confounding CNS activity.

Acute Oral Pharmacodynamic Studies in Mice

For acute in vivo studies requiring rapid systemic exposure following oral administration, SAFit1's pharmacokinetic profile is advantageous. In mice, a 30 mg/kg oral dose yields a Cmax of 1467 ng/mL within 0.5 hours [1], ensuring fast target engagement. This rapid absorption profile is well-suited for behavioral tests and short-term pharmacodynamic readouts.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

SAFit1 serves as a foundational scaffold for SAR studies aimed at improving ligand efficiency and drug-like properties [1]. Its pipecolic ester moiety and macrocyclic structure provide multiple vectors for chemical modification, as evidenced by the development of next-generation analogs with reduced molecular weight (e.g., 23d, MW 541.7 g/mol) [1]. Researchers engaged in lead optimization should use SAFit1 as a benchmark for comparing new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAFit1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.